molecular formula C20H18N2OS2 B2638555 2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686770-91-2

2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2638555
CAS No.: 686770-91-2
M. Wt: 366.5
InChI Key: GEDNGQROQBQAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with sulfur-containing thiophene and pyrimidinone rings. The compound features two critical substituents:

  • A 4-methylbenzyl sulfanyl group at position 2, contributing steric bulk and lipophilicity.
  • A phenyl group at position 3, enabling π-π stacking interactions in biological targets.

Thienopyrimidinones are recognized for their role as kinase inhibitors, particularly targeting tankyrases (TNKS) and poly(ADP-ribose) polymerases (PARPs) . The compound’s structural framework aligns with scaffolds identified in virtual screening campaigns for TNKS inhibitors, where substituent modifications significantly influence potency and selectivity .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS2/c1-14-7-9-15(10-8-14)13-25-20-21-17-11-12-24-18(17)19(23)22(20)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDNGQROQBQAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the starting materials in the presence of a desiccant like calcium chloride to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .

Scientific Research Applications

Biological Activities

Research indicates that compounds in the thienopyrimidinone class exhibit a range of biological activities:

  • Anticancer Properties : Some derivatives have shown efficacy against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth.
  • Antimicrobial Activity : The compound may display antibacterial or antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Certain thienopyrimidinones have been reported to reduce inflammation in preclinical studies.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of thienopyrimidinones inhibited the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. The structural features of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one may enhance these effects through improved binding affinity to target proteins.
  • Antimicrobial Testing :
    • In vitro assays have been conducted to evaluate the antimicrobial efficacy of thienopyrimidinone derivatives. Results indicated that some compounds exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious cancer cell linesInhibition of cell proliferation
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
Anti-inflammatoryPreclinical modelsReduction in inflammatory markers

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 2/3) Biological Activity (IC₅₀) Selectivity Notes Reference
2-(phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (61) Phenyl (2) / None (3) TNKS1 = 21 nM; TNKS2 = 29 nM High selectivity against PARPs
2-(4-tert-butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (62) 4-tert-butyl-phenyl (2) / None (3) TNKS1 = 21 nM; TNKS2 = 29 nM Enhanced potency over 61
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one 4-chlorobenzyl (2) / 2-methoxyphenyl (3) Not reported Likely altered electronic profile
3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-one 2-(4-fluorophenyl)ethyl (2) / ethyl (3) Not reported Fluorine enhances bioavailability

Key Observations:

Substituent Position and Activity :

  • The 2-sulfanyl group in the target compound is critical for mimicking nicotinamide in PARP/TNKS inhibition, as seen in compound 61 .
  • The 4-methylbenzyl group introduces moderate steric hindrance compared to the bulkier 4-tert-butyl group in 62, which may reduce off-target interactions while retaining potency .

The 4-methyl group on the benzyl ring (target compound) balances lipophilicity and metabolic stability compared to halogenated analogues .

Ring Saturation and Conformation: The partially saturated 3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one core (target compound) may adopt a puckered conformation, as described by Cremer and Pople’s ring puckering coordinates . This could influence binding pocket compatibility compared to fully aromatic systems like 61 and 62 .

Biological Activity

The compound 2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidinone family, notable for its complex heterocyclic structure that contains both sulfur and nitrogen atoms. This compound has gained attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidin-4-one core, characterized by a bicyclic structure that combines a thiophene ring with a pyrimidine moiety. The presence of substituents such as 4-methylphenyl and phenyl groups enhances its potential for various biological activities due to their electron-donating properties.

Structural Characteristics

FeatureDescription
Molecular FormulaC18H18N2OS
Molecular Weight306.41 g/mol
Core StructureThieno[3,2-d]pyrimidin-4-one
Functional GroupsSulfanyl, phenyl, and methyl groups

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfur atom in the structure allows for diverse chemical modifications that can enhance its reactivity and interaction with biomolecules.

Key Mechanisms

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on kinases, which are crucial in cell signaling pathways.
  • Antitumor Activity : Some derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties : The unique structure may allow it to target microbial pathogens effectively.

Pharmacological Studies

Research has demonstrated the compound's potential in various pharmacological applications:

  • Anticancer Activity : A study indicated that thienopyrimidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines.
    • Case Study : A derivative of thienopyrimidinone was tested against A431 vulvar epidermal carcinoma cells, showing significant inhibition of cell proliferation and migration .
  • Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to modulate inflammatory responses.
  • Antiviral Activity : Investigations into nucleotide biosynthesis pathways suggest that targeting specific enzymes can enhance antiviral efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound:

Compound NameStructureNotable Features
6-(2-methylphenyl)-2-sulfanyl-3H-thieno[2,3-d]pyrimidin-4-oneStructureExhibits similar thienopyrimidine core; studied for antitumor properties.
5-bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidineStructureKnown for kinase inhibition; has halogen substituents enhancing reactivity.
Pyrido[2,3-d]pyrimidine derivativesStructureBroad range of biological activities; often used as kinase inhibitors.

Q & A

Q. What are the recommended synthetic routes for 2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-thieno[3,2-d]pyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiophene derivatives with substituted pyrimidine precursors. Key steps include:
  • Sulfur incorporation : Use of [(4-methylphenyl)methyl]sulfanyl groups via nucleophilic substitution or thiol-ene reactions .
  • Ring closure : Acid- or base-catalyzed cyclization under reflux (e.g., ethanol or dioxane) to form the thieno-pyrimidinone core .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) to improve yield .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl vs. methylphenyl groups) and assess purity .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • Assay selection : Test antimicrobial activity via broth microdilution (MIC determination) or anticancer activity using MTT assays on cancer cell lines .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .
  • Dose-response : Use logarithmic concentration ranges (e.g., 1–100 μM) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target specificity?

  • Methodological Answer :
  • Modify substituents : Systematically vary the [(4-methylphenyl)methyl]sulfanyl group (e.g., replace with chlorobenzyl or trifluoromethyl analogs) and assess activity changes .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or microbial enzymes) .
  • Validate hypotheses : Synthesize derivatives and compare experimental IC₅₀ values with computational predictions .

Q. What experimental designs are suitable for resolving contradictions in biological activity data?

  • Methodological Answer :
  • Replicate studies : Use randomized block designs with split-split plots to account for variables like cell line heterogeneity or assay timing .
  • Statistical analysis : Apply ANOVA or mixed-effects models to differentiate true activity from noise .
  • Cross-validate : Compare results across multiple assays (e.g., enzymatic inhibition vs. whole-cell viability) .

Q. How can environmental fate and toxicity be evaluated for this compound?

  • Methodological Answer :
  • Degradation studies : Expose the compound to UV light or hydrolytic conditions (pH 3–10) and monitor degradation via LC-MS .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity .
  • Bioaccumulation : Measure logP values (e.g., shake-flask method) to predict environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.